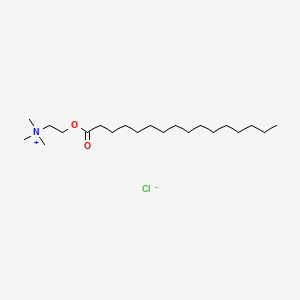

棕榈酰胆碱氯化物

描述

Palmitoylcholine chloride is a chemical compound that has been explored in various studies for its potential in scientific applications, including its role in the synthesis of other compounds and its interaction with biological membranes. The compound is derived from palmitic acid and choline, forming a chloride salt that exhibits interesting properties in both synthesis and application contexts.

Synthesis Analysis

The synthesis of compounds related to Palmitoylcholine chloride involves several chemical processes, including the reaction of palmitic acid with choline. For instance, palmitoyl chloride-grafted hyperbranched polyglycerols show self-assembly behavior in specific solvents, indicating a complex synthesis process that involves cationic ring-opening polymerization and end-group modification (Cheng et al., 2009).

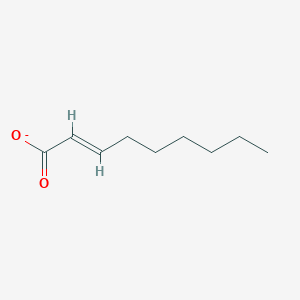

Molecular Structure Analysis

Studies on the molecular dynamics simulation of related phospholipid bilayers provide insights into the molecular structure and interactions of Palmitoylcholine chloride derivatives. These studies reveal the interaction of ions with the lipid bilayer and the effects of such interactions on the bilayer structure (Mukhopadhyay et al., 2004).

Chemical Reactions and Properties

Research on environmentally friendly solvents like choline chloride deep eutectic solvents for palm sample pretreatment highlights the chemical reactions and properties of compounds related to Palmitoylcholine chloride. These solvents demonstrate high efficiency in extracting polyphenols, showcasing the compound's role in green chemistry applications (Fu et al., 2017).

Physical Properties Analysis

The self-assembly properties of amphiphilic hyperbranched polyglycerols modified with palmitoyl chloride, which form unimolecular micelles and vesicles in specific conditions, provide insight into the physical properties of these compounds. This behavior is crucial for understanding the interactions and potential applications of Palmitoylcholine chloride derivatives in various fields (Cheng et al., 2009).

Chemical Properties Analysis

The interaction of palmitoyl derivatives with lipid bilayers, as explored through molecular dynamics simulations and other studies, offers valuable information on the chemical properties of Palmitoylcholine chloride. These interactions influence the structure and stability of lipid bilayers, providing insights into the compound's role in biological systems and its potential for various applications (Mukhopadhyay et al., 2004).

科学研究应用

生物活性化合物提取

棕榈酰胆碱氯化物: 用于形成天然深共熔溶剂 (NaDES),这些溶剂有利于从植物材料中提取生物活性化合物 。例如,它增强了从油棕叶中提取类黄酮的能力,为传统溶剂提供了一种可持续且有效的替代方案。

溶血研究

在医学研究中,棕榈酰胆碱氯化物已被用于诱导大鼠红细胞溶血 。这种应用对于理解红细胞破坏的机制至关重要,可以帮助开发治疗溶血性疾病的方法。

蛋白激酶 C 抑制

该化合物已被证明在一定浓度下抑制蛋白激酶 C 活性 。这在癌症研究中意义重大,因为蛋白激酶 C 参与调节细胞生长和分化。

代谢研究

棕榈酰胆碱氯化物: 水平在代谢疾病(如肌痛性脑脊髓炎/慢性疲劳综合征 (ME/CFS))的背景下进行研究,发现其血浆水平降低 。这可能导致对这种疾病中存在的代谢紊乱的见解。

脂质研究

它在脂质研究中充当酰胆碱,提供了对脂质在生物学、健康和疾病中的作用以及药物开发的见解 。

药物递送系统

棕榈酰胆碱氯化物: 被合成作为一种带电形成的成分,具有与目标药物形成稳定盐的能力,这是一种设计药物递送系统的有前景的方法 。

抗氧化性能评估

胆碱氯化物与乳酸等其他成分的组合表现出很高的自由基清除特性,这对于评估抗氧化性能至关重要 。

物理化学性质分析

作用机制

Target of Action

Palmitoylcholine chloride is an acyl choline . Its primary target is Protein Kinase C (PKC) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Palmitoylcholine chloride interacts with its target, PKC, by inhibiting its activity . This inhibition occurs when palmitoylcholine chloride is used at a concentration of 100 μM . It also reduces enzyme activity by Ca(2+)-dependent phosphatidylinositol phosphodiesterase (EC 3.1.4.10) hydrolysis of phosphatidylinositol monolayers .

Biochemical Pathways

The inhibition of PKC activity by palmitoylcholine chloride can affect various biochemical pathways. PKC is involved in several signaling pathways and plays a crucial role in numerous cellular functions, including cell growth and differentiation

Result of Action

The inhibition of PKC activity by palmitoylcholine chloride can lead to various molecular and cellular effects. For instance, it has been found to induce hemolysis in rat erythrocytes . Additionally, plasma levels of palmitoylcholine chloride are decreased in female patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) .

未来方向

属性

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

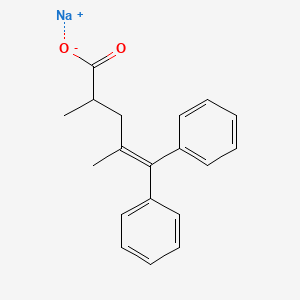

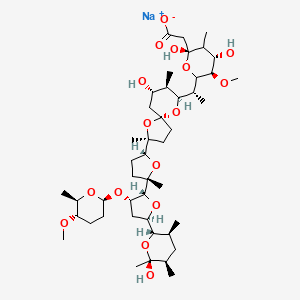

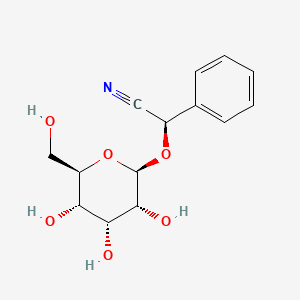

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

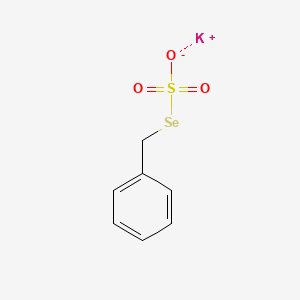

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)

![OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)

![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)

![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)